molecular formula C31H25ClN2O6 B10949233 5-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10949233
M. Wt: 557.0 g/mol
InChI Key: AXPRARROLDCMEB-OHYPFYFLSA-N
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Description

The compound 5-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including chlorophenoxy, methoxy, hydroxy, and pyridyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with formaldehyde and a methoxy-substituted phenol under basic conditions to form the chlorophenoxy intermediate.

    Coupling with Pyridyl Group: The chlorophenoxy intermediate is then coupled with a pyridyl-substituted compound using a suitable coupling reagent, such as a palladium catalyst, to form the pyridyl intermediate.

    Formation of the Pyrrolone Ring: The final step involves the cyclization of the pyridyl intermediate with a methoxybenzoyl-substituted compound under acidic conditions to form the pyrrolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: can be compared with other similar compounds, such as:

The uniqueness of 5-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-(2-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.

Properties

Molecular Formula

C31H25ClN2O6

Molecular Weight

557.0 g/mol

IUPAC Name

(4Z)-5-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C31H25ClN2O6/c1-38-23-11-6-19(7-12-23)29(35)27-28(34(31(37)30(27)36)26-5-3-4-16-33-26)20-8-15-25(39-2)21(17-20)18-40-24-13-9-22(32)10-14-24/h3-17,28,35H,18H2,1-2H3/b29-27-

InChI Key

AXPRARROLDCMEB-OHYPFYFLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Cl)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Cl)O

Origin of Product

United States

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